![molecular formula C12H14O4S B14640697 2-[(1-Carboxybutyl)sulfanyl]benzoic acid CAS No. 54862-56-5](/img/structure/B14640697.png)
2-[(1-Carboxybutyl)sulfanyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Carboxybutyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C12H14O4S. It contains a benzoic acid moiety substituted with a sulfanyl group and a carboxybutyl chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Carboxybutyl)sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a benzoic acid derivative reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-[(1-Carboxybutyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzoic acid derivatives.
科学的研究の応用
2-[(1-Carboxybutyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-[(1-Carboxybutyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
- 2-[(1-Carboxyethyl)sulfanyl]benzoic acid
- 2-[(1-Carboxypropyl)sulfanyl]benzoic acid
- 2-[(1-Carboxymethyl)sulfanyl]benzoic acid
Comparison: Compared to its analogs, 2-[(1-Carboxybutyl)sulfanyl]benzoic acid has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The unique combination of the benzoic acid moiety with the sulfanyl and carboxybutyl groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
特性
CAS番号 |
54862-56-5 |
|---|---|
分子式 |
C12H14O4S |
分子量 |
254.30 g/mol |
IUPAC名 |
2-(1-carboxybutylsulfanyl)benzoic acid |
InChI |
InChI=1S/C12H14O4S/c1-2-5-10(12(15)16)17-9-7-4-3-6-8(9)11(13)14/h3-4,6-7,10H,2,5H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
JHCASAOHBACZSW-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)O)SC1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
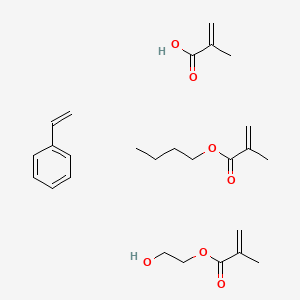
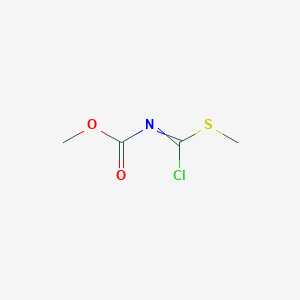
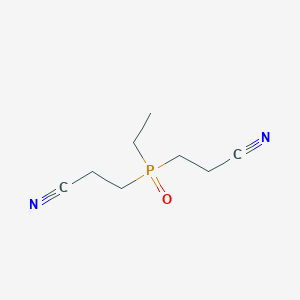
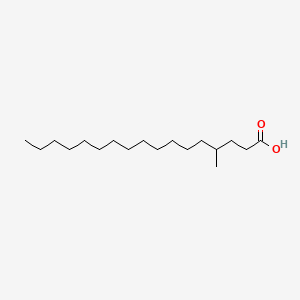
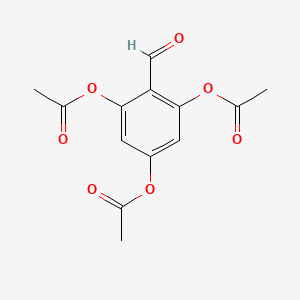

![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)

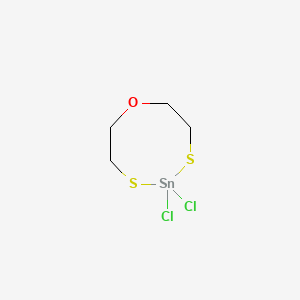

![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
